Cas no 2870661-10-0 (Benzoic acid, 5-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-ethynyl- )
![Benzoic acid, 5-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-ethynyl- structure](https://ja.kuujia.com/scimg/cas/2870661-10-0x500.png)
Benzoic acid, 5-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-ethynyl- 化学的及び物理的性質
名前と識別子
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- 5-Bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-ethynylbenzoic acid (ACI)
- Benzoic acid, 5-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-ethynyl-
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- インチ: 1S/C14H14BrNO4/c1-5-8-6-9(15)7-10(12(17)18)11(8)16-13(19)20-14(2,3)4/h1,6-7H,2-4H3,(H,16,19)(H,17,18)
- InChIKey: CPAYNTFNAQZAKY-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C(NC(OC(C)(C)C)=O)=C(C#C)C=C(Br)C=1)O
Benzoic acid, 5-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-ethynyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-39918401-0.5g |
5-bromo-2-{[(tert-butoxy)carbonyl]amino}-3-ethynylbenzoic acid |
2870661-10-0 | 0.5g |
$671.0 | 2023-07-07 | ||
Enamine | EN300-39918401-2.5g |
5-bromo-2-{[(tert-butoxy)carbonyl]amino}-3-ethynylbenzoic acid |
2870661-10-0 | 2.5g |
$1370.0 | 2023-07-07 | ||
Enamine | EN300-39918401-0.25g |
5-bromo-2-{[(tert-butoxy)carbonyl]amino}-3-ethynylbenzoic acid |
2870661-10-0 | 0.25g |
$642.0 | 2023-07-07 | ||
Enamine | EN300-39918401-5.0g |
5-bromo-2-{[(tert-butoxy)carbonyl]amino}-3-ethynylbenzoic acid |
2870661-10-0 | 5.0g |
$2028.0 | 2023-07-07 | ||
Enamine | EN300-39918401-0.1g |
5-bromo-2-{[(tert-butoxy)carbonyl]amino}-3-ethynylbenzoic acid |
2870661-10-0 | 0.1g |
$615.0 | 2023-07-07 | ||
Enamine | EN300-39918401-0.05g |
5-bromo-2-{[(tert-butoxy)carbonyl]amino}-3-ethynylbenzoic acid |
2870661-10-0 | 0.05g |
$587.0 | 2023-07-07 | ||
Enamine | EN300-39918401-10.0g |
5-bromo-2-{[(tert-butoxy)carbonyl]amino}-3-ethynylbenzoic acid |
2870661-10-0 | 10.0g |
$3007.0 | 2023-07-07 | ||
Enamine | EN300-39918401-1.0g |
5-bromo-2-{[(tert-butoxy)carbonyl]amino}-3-ethynylbenzoic acid |
2870661-10-0 | 1.0g |
$699.0 | 2023-07-07 |
Benzoic acid, 5-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-ethynyl- 関連文献
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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6. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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10. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
Benzoic acid, 5-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-ethynyl- に関する追加情報
Comprehensive Guide to Benzoic acid, 5-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-ethynyl- (CAS No. 2870661-10-0)
Benzoic acid, 5-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-ethynyl- (CAS No. 2870661-10-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, often referred to by its systematic name, features a unique molecular structure combining a benzoic acid backbone with bromo, ethynyl, and tert-butoxycarbonyl (Boc) functional groups. Its CAS number, 2870661-10-0, ensures precise identification in scientific literature and commercial catalogs.
The molecular formula of Benzoic acid, 5-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-ethynyl- reflects its complex yet highly functional design, making it a valuable intermediate in synthetic chemistry. Researchers are particularly interested in its potential applications in drug discovery and peptide synthesis, where the Boc-protected amino group and ethynyl moiety offer versatile reactivity. The presence of a bromine atom further enhances its utility in cross-coupling reactions, a hot topic in modern organic chemistry.
In recent years, the demand for custom synthetic intermediates like 2870661-10-0 has surged, driven by advancements in targeted drug development and bioconjugation techniques. This compound’s ability to serve as a building block for small-molecule inhibitors and proteolysis-targeting chimeras (PROTACs) aligns with current trends in precision medicine. Its ethynyl group also makes it a candidate for click chemistry applications, a rapidly growing field in biotech.
From a commercial perspective, Benzoic acid, 5-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-ethynyl- is often sourced by pharmaceutical manufacturers and contract research organizations (CROs). Its CAS number, 2870661-10-0, is frequently searched in databases like SciFinder and Reaxys, underscoring its relevance in high-throughput screening and medicinal chemistry. Suppliers typically highlight its >95% purity, ensuring compliance with Good Manufacturing Practice (GMP) standards.
Safety and handling of 2870661-10-0 follow standard laboratory protocols, with emphasis on proper ventilation and personal protective equipment (PPE). While not classified as hazardous under major regulatory frameworks, its bromine and ethynyl components warrant careful storage away from oxidizers. Environmental considerations include adherence to green chemistry principles, a trending topic in sustainable research.
Analytical characterization of this compound typically involves nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). Researchers often query spectral data for CAS 2870661-10-0 to validate synthetic pathways or troubleshoot reactions—a common need in process chemistry forums.
The future outlook for Benzoic acid, 5-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-ethynyl- remains promising, particularly in kinase inhibitor development and protein degradation therapies. Its combination of hydrogen bond donors/acceptors and rigid aromatic core makes it a compelling scaffold for structure-activity relationship (SAR) studies. As AI-driven molecular design gains traction, compounds like 2870661-10-0 will likely see increased virtual screening applications.
For procurement, buyers are advised to verify suppliers’ certificates of analysis (CoA) and inquire about custom synthesis options. Bulk quantities of CAS 2870661-10-0 may require lead time due to its specialized nature. Competitive pricing and technical support are key decision factors, reflecting the compound’s role in R&D pipelines worldwide.
2870661-10-0 (Benzoic acid, 5-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-ethynyl- ) 関連製品
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